ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate
Description
Ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate (CAS: 897840-05-0) is a thiophene-based derivative with a molecular formula of C₂₀H₁₇NO₆S and a molecular weight of 399.417 g/mol . Its structure features:
- A thiophene ring substituted with an acetyl group (5-position), methyl group (4-position), and ethyl carboxylate (3-position).
- A chromen-2-yl carbonyl amino group (2-position), where the chromene moiety includes a 7-methyl substituent and a 4-oxo group.
This compound belongs to a class of 2-aminothiophene-3-carboxylates, which are known intermediates in synthesizing agrochemicals, dyes, and pharmaceuticals .
Properties
Molecular Formula |
C21H19NO6S |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[(7-methyl-4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H19NO6S/c1-5-27-21(26)17-11(3)18(12(4)23)29-20(17)22-19(25)16-9-14(24)13-7-6-10(2)8-15(13)28-16/h6-9H,5H2,1-4H3,(H,22,25) |
InChI Key |
XUGDDSVDHWHZTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Methane Sulfonyl Chloride-Mediated Cyclization
A high-yielding route involves the condensation of 2-hydroxy-4-methoxyacetophenone with methane sulfonyl chloride under boron trifluoride catalysis. The reaction proceeds at 0°C to form the 7-methyl-4-oxo-4H-chromene backbone, followed by demethylation and oxidation to introduce the carbonyl group. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | BF₃·Et₂O |
| Temperature | 0°C → room temperature |
| Yield | 78–82% |
Intramolecular Ester Carbonyl Olefination
An alternative method employs (trimethylsilyl)methylene triphenyl phosphorane to facilitate intramolecular olefination of ester precursors. This route avoids harsh acids and achieves regioselective cyclization:
Preparation of the Thiophene Core (Ethyl 5-Acetyl-4-Methyl-2-Aminothiophene-3-Carboxylate)
The thiophene ring is synthesized via Gewald’s multicomponent reaction, optimized for introducing acetyl and methyl substituents.
Gewald’s Reaction Protocol
A mixture of ethyl cyanoacetate (0.10 mol), acetylacetone (0.10 mol), and elemental sulfur (0.10 mol) is refluxed in absolute ethanol with diethylamine (5 mL) for 3 hours. The product precipitates upon cooling and is recrystallized from ethanol:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Diethylamine |
| Reaction Time | 3 hours |
| Yield | 52% |
Spectroscopic Validation
Coupling of Chromenone and Thiophene Moieties
The final step involves amide bond formation between the chromenone carbonyl chloride and the thiophene’s amino group.
Amidation Reaction
The chromenone carbonyl chloride (1.2 equiv) is reacted with the 2-aminothiophene derivative in dry dichloromethane (DCM) using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is stirred at 25°C for 12 hours:
| Parameter | Value |
|---|---|
| Coupling Agent | DCC |
| Solvent | DCM |
| Reaction Time | 12 hours |
| Yield | 65–70% |
Purification and Characterization
The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) and characterized by:
-
HRMS: m/z 447.5 [M+H]⁺.
-
X-ray Diffraction: Confirms planar thiophene and chromenone rings with a dihedral angle of 36.92°.
Optimization and Challenges
Regioselectivity in Thiophene Substitution
Gewald’s reaction inherently directs substituents to the 2- and 5-positions of the thiophene ring. Acetyl and methyl groups are introduced via ketone precursors, with steric effects favoring 4-methyl placement.
Side Reactions in Amidation
Competitive ester hydrolysis is mitigated by using anhydrous DCM and molecular sieves. Excess DCC (1.5 equiv) ensures complete activation of the carbonyl chloride.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Gewald + DCC Coupling | 65% | >95% | High |
| Olefination + Amidation | 58% | 90% | Moderate |
The Gewald-DCC route is preferred for industrial applications due to higher yields and simpler purification .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
1. Antioxidant Activity
Research indicates that thiophene derivatives exhibit significant antioxidant properties. A study on related thiophene compounds demonstrated that modifications at specific positions enhance their ability to scavenge free radicals. Ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate may similarly contribute to antioxidant activity due to the electron-donating characteristics of the thiophene ring, which can stabilize free radicals through resonance .
2. Antimicrobial Properties
Thiophene derivatives have shown promising antibacterial activity against various pathogens. For instance, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, revealing that certain substitutions can enhance their efficacy. This compound could be further explored for its potential as a lead compound in developing new antibiotics .
3. Anti-inflammatory Effects
The incorporation of chromene moieties into thiophene structures has been linked to anti-inflammatory properties. The presence of the 7-methyl-4-oxo-chromene group in this compound suggests potential applications in treating inflammatory diseases, warranting further investigation into its pharmacological effects .
Organic Synthesis
1. Building Block for Heterocycles
The compound serves as a versatile building block for synthesizing various heterocyclic compounds. Its functional groups allow for diverse chemical transformations, making it valuable in constructing more complex molecular architectures, including thienopyrimidine derivatives known for their biological activities .
2. Photophysical Properties
Studies on related thiophene compounds indicate that their unique structural features can lead to interesting photophysical properties, such as fluorescence. This characteristic opens avenues for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Material Science
1. Conductive Polymers
Thiophene derivatives are often utilized in the development of conductive polymers due to their ability to undergo oxidation and reduction reactions. The incorporation of this compound into polymer matrices could enhance the electrical conductivity and stability of these materials .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s derivatives .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiophene-3-carboxylates with Varied Acyl/Amine Substituents
Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate (CAS not specified)
- Structure: Replaces the chromenoyl group with a phenylamino substituent.
- Synthesis: Prepared via Gewald’s method (condensation of ketones, nitriles, and sulfur) and characterized by X-ray crystallography (monoclinic system, space group P21/c) .
- Bioactivity : Exhibits antifungal activity against Aspergillus fumigatus (MIC: 23.8 ± 0.42 μg/mL), outperforming amphotericin B (MIC: 23.7 ± 0.1 μg/mL) .
- Key Difference: The phenylamino group enhances antifungal potency but may reduce solubility compared to the bulkier chromenoyl group in the target compound.
Ethyl 5-acetyl-2-[[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate (CAS: 757210-06-3)
- Structure: Substitutes the chromenoyl group with a quinolin-1-yl acetyl moiety.
- Application: Quinoline derivatives are widely explored for anticancer and antimicrobial applications, suggesting this analog may have broader therapeutic relevance than the target compound.
Thiophene-3-carboxylates with Fused Ring Systems
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Structure : Features a tetrahydrobenzo[b]thiophene core fused to a cyclohexene ring.
- Synthesis : Synthesized via cyclocondensation reactions, as reported in literature .
- Application : Fused rings increase rigidity, which can enhance binding affinity to biological targets like enzymes or receptors.
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Substituent-Driven Functional Variations
Ethyl 4-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate
- Structure: Includes a methoxyphenyl group (4-position) and a methylbenzoylamino substituent (2-position).
- Electronic Effects : The methoxy group is electron-donating, which could stabilize the thiophene ring and modulate solubility .
Ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
- Structure : Combines a thiazole-thione ring with a bromophenyl group.
Physicochemical Comparison
Biological Activity
Ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, summarizing findings from various studies, including its synthesis, mechanisms of action, and therapeutic potentials.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound's structure includes a thiophene ring, which is known for its diverse biological properties.
Crystal Structure
The crystal structure analysis has revealed significant insights into the molecular interactions within the compound. For instance, hydrogen bonding plays a crucial role in stabilizing the molecular conformation, with specific interactions observed between carbonyl groups and hydrogen atoms from adjacent chains . Such structural characteristics can influence the compound's reactivity and biological efficacy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HEPG2), and prostate (PC3) cancer cells. The compound exhibited an IC50 value comparable to established anticancer agents like ketoconazole, indicating its potential as a therapeutic agent .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies suggest that it may inhibit key signaling pathways associated with cell proliferation and survival, such as the STAT3 pathway. By preventing STAT3 phosphorylation, the compound disrupts mitochondrial functions and promotes oxidative stress within cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogenic bacteria. In vitro tests revealed effective inhibition against strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes linked to disease processes. For instance, it has shown promise in inhibiting tissue-nonspecific alkaline phosphatase (h-TNAP), which is implicated in various pathological conditions including cancer metastasis . This inhibitory effect may correlate with its antiproliferative properties.
Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells treated with varying concentrations of this compound reported a dose-dependent reduction in cell viability. The highest concentration tested resulted in over 70% cell death after 48 hours of exposure, indicating strong anticancer efficacy .
Study 2: Antimicrobial Testing
In a comparative study assessing the antimicrobial properties of various compounds, this compound was found to be particularly effective against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics used as controls .
Q & A
Q. What are the standard synthetic routes for this thiophene-chromene hybrid compound?
The synthesis typically involves:
- Thiophene core formation via the Gewald reaction, utilizing ethyl cyanoacetate, elemental sulfur, and a ketone precursor under basic conditions (e.g., morpholine or triethylamine) to form the 2-aminothiophene scaffold .
- Functionalization : Subsequent steps include amidation with 7-methyl-4-oxo-4H-chromene-2-carbonyl chloride under Schotten-Baumann conditions to introduce the chromen-2-yl carbonyl group. Acetylation and esterification reactions further modify the substituents .
- Optimization : Reaction parameters (e.g., temperature, solvent polarity) are critical for minimizing side products, as noted in studies of analogous thiophene derivatives .
Q. Which spectroscopic and analytical methods are essential for structural confirmation?
Key techniques include:
- NMR spectroscopy (1H, 13C) to map proton environments and carbon frameworks, particularly distinguishing acetyl, methyl, and chromene carbonyl signals .
- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
- IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups .
- X-ray crystallography for definitive stereochemical assignment, though this requires high-purity crystals .
Q. What are the primary biological targets explored for structurally similar compounds?
Analogous thiophene-chromene hybrids have shown:
- Enzyme inhibition : Interaction with kinases, cyclooxygenases (COX), or cytochrome P450 enzymes via hydrogen bonding and π-π stacking .
- Receptor modulation : Activity against G-protein-coupled receptors (GPCRs) or nuclear hormone receptors, attributed to the chromene moiety’s planar aromatic system .
- Antimicrobial and anti-inflammatory effects : Observed in derivatives with nitro or acetyl substituents, though activity varies with substitution patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?
Strategies include:
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate amidation or cyclization steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while dichloromethane minimizes side reactions in acylation steps .
- Temperature control : Low temperatures (0–5°C) during nitro group introduction reduce undesired electrophilic substitutions .
- In-line purification : Flash chromatography or recrystallization (e.g., using ethanol/water mixtures) between steps ensures intermediate purity .
Q. How can contradictory pharmacological data across studies be systematically addressed?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times. Standardizing protocols (e.g., CLSI guidelines) and including positive controls (e.g., ibuprofen for anti-inflammatory assays) improves reproducibility .
- Compound stability : Hydrolysis of the ester group under physiological pH may alter activity. Stability studies via HPLC at varying pH levels (4.0–7.4) are recommended .
- Off-target effects : Use of siRNA knockdown or competitive binding assays to validate target specificity .
Q. What computational approaches are effective in predicting structure-activity relationships (SAR)?
- Molecular docking (AutoDock Vina, Glide) : Models interactions between the chromene carbonyl and active-site residues (e.g., COX-2’s Tyr385) .
- QSAR modeling : Utilizes descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts to correlate substituents (e.g., nitro vs. acetyl) with bioactivity .
- MD simulations : Reveals conformational flexibility of the thiophene ring in aqueous versus lipid bilayer environments, impacting membrane permeability .
Q. What safety precautions are critical during handling and disposal?
Based on SDS data for analogous compounds:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro group-derived toxic fumes (e.g., NOx) .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated organic waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
